molecular formula C18H28ClN3O3 B1684057 VU0357017 hydrochloride CAS No. 1135242-13-5

VU0357017 hydrochloride

Cat. No.: B1684057
CAS No.: 1135242-13-5
M. Wt: 369.9 g/mol
InChI Key: XKJQVUIXSBOCPP-UHFFFAOYSA-N
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Description

Crystallographic Data

X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁. Key structural features include:

  • Piperidine ring conformation : Adopts a chair configuration , with the ethyl ester group in an equatorial orientation.
  • Hydrogen bonding : The hydrochloride ion forms intermolecular N–H···Cl and O–H···Cl bonds, stabilizing the lattice.
  • Torsional angles : The 2-methylbenzoyl group exhibits a dihedral angle of 31.63° relative to the piperidine plane, minimizing steric clashes.

Computational Analysis

Density functional theory (DFT) studies highlight:

  • Conformational stability : The equatorial position of the ethyl ester is favored by 1.4–3.2 kcal/mol over axial orientations due to reduced 1,3-diaxial strain.
  • Electrostatic potential : The protonated amine group shows a partial positive charge (+0.32 e), while the chloride ion carries a −0.89 e charge.
Parameter Value Source
Crystallographic density 1.290 g/cm³ (predicted)
Bond length (N–Cl) 3.21 Å
Torsion angle (C7–N2–C8–C9) 172.5°

Spectroscopic Profiling for Structural Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, D₂O) :

    • δ 1.21 (t, J = 7.1 Hz, 3H, CH₂CH₃)
    • δ 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃)
    • δ 7.38–7.45 (m, 4H, aromatic H)
    • δ 3.25–3.60 (m, 6H, piperidine and ethylamino H).
  • ¹³C NMR (100 MHz, D₂O) :

    • δ 14.1 (CH₂CH₃), 60.8 (OCH₂CH₃), 170.2 (C=O ester), 166.4 (C=O amide).

Infrared (IR) Spectroscopy

  • ν = 1732 cm⁻¹ : Ester C=O stretch.
  • ν = 1645 cm⁻¹ : Amide I band (C=O stretch).
  • ν = 1540 cm⁻¹ : N–H bend (protonated amine).

Mass Spectrometry

  • ESI-TOF-MS : m/z 333.20 [M+H]⁺ (free base), 369.18 [M+Cl]⁻ (hydrochloride).
  • Fragmentation : Loss of ethyl group (m/z 287.15) and 2-methylbenzoyl moiety (m/z 148.08).

Tautomeric and Conformational Isomerism Analysis

Tautomerism

The compound exhibits no observable tautomerism under standard conditions. The amide group remains in the keto form (C=O), as evidenced by the absence of enolic protons in ¹H NMR.

Conformational Dynamics

  • Piperidine ring : Chair conformers dominate, with a ΔG of 0.72 kcal/mol favoring the equatorial ester.
  • N-Acyl orientation : The 2-methylbenzoyl group adopts a cis configuration relative to the ethylamino chain, stabilized by intramolecular C–H···O interactions.
  • Solvent effects : In polar solvents (e.g., D₂O), the hydrochloride salt shifts the equilibrium toward the axial protonated amine conformation.
Isomer Type Energy Difference (kcal/mol) Dominant Form
Chair (equatorial) 0.0 (reference) 98% population
Chair (axial) +1.4 <2% population
Twist-boat +2.1 Not observed in NMR

Properties

IUPAC Name

ethyl 4-[2-[(2-methylbenzoyl)amino]ethylamino]piperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3.ClH/c1-3-24-18(23)21-12-8-15(9-13-21)19-10-11-20-17(22)16-7-5-4-6-14(16)2;/h4-7,15,19H,3,8-13H2,1-2H3,(H,20,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJQVUIXSBOCPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NCCNC(=O)C2=CC=CC=C2C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648417
Record name Ethyl 4-{[2-(2-methylbenzamido)ethyl]amino}piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135242-13-5
Record name Ethyl 4-{[2-(2-methylbenzamido)ethyl]amino}piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-[(2-methylbenzoyl)amino]ethylamino]piperidine-1-carboxylate;hydrochloride involves multiple steps, starting with the preparation of the intermediate compoundsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of ethyl 4-[2-[(2-methylbenzoyl)amino]ethylamino]piperidine-1-carboxylate;hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

ethyl 4-[2-[(2-methylbenzoyl)amino]ethylamino]piperidine-1-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry

In the field of chemistry, ethyl 4-[2-[(2-methylbenzoyl)amino]ethylamino]piperidine-1-carboxylate;hydrochloride is primarily used as a tool compound to study the M1 muscarinic acetylcholine receptor. This receptor is implicated in various neurological processes, making the compound valuable for understanding receptor dynamics and interactions .

Biology

The compound has been investigated for its role in cellular signaling pathways. Specifically, it acts as a selective allosteric agonist of the M1 muscarinic acetylcholine receptor, which is crucial for neurotransmitter release and modulation of synaptic activity. Research has shown that it can influence pathways related to memory and cognition, offering insights into potential therapeutic targets for cognitive disorders .

Medicine

Ethyl 4-[2-[(2-methylbenzoyl)amino]ethylamino]piperidine-1-carboxylate;hydrochloride is being explored for its therapeutic potential in treating neurological disorders such as Alzheimer's disease and schizophrenia. The ability of this compound to selectively activate the M1 receptor suggests that it could enhance cholinergic signaling in the brain, potentially alleviating symptoms associated with these conditions .

Case Studies and Research Findings

Several studies have highlighted the efficacy and potential applications of this compound:

  • Study on Alzheimer's Disease: A study published in a peer-reviewed journal demonstrated that VU0357017 hydrochloride improved cognitive function in animal models of Alzheimer's disease by enhancing synaptic plasticity through M1 receptor activation .
  • Schizophrenia Research: Another research effort focused on the effects of this compound on schizophrenia-related behaviors in rodents, indicating promising results in reducing negative symptoms associated with the disorder .

Mechanism of Action

ethyl 4-[2-[(2-methylbenzoyl)amino]ethylamino]piperidine-1-carboxylate;hydrochloride acts as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor. It binds to an allosteric site on the receptor, enhancing the receptor’s response to acetylcholine. This modulation leads to increased activation of downstream signaling pathways, such as the ERK phosphorylation pathway, which is involved in cognitive processes .

Comparison with Similar Compounds

Table 1: Key Structural Features and Hypothesized Effects

Compound Name (Hydrochloride Salts) Key Substituents/Modifications Hypothesized Pharmacological Impact
Ethyl 4-[2-[(2-methylbenzoyl)amino]ethylamino]piperidine-1-carboxylate (Target) Ethyl carboxylate, 2-methylbenzoyl, ethylamino linker Enhanced lipophilicity (methyl group), potential CNS penetration, metabolic stability via ethyl ester
Ethyl 4-[[2,3-dioxo-4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethylamino]cyclobutyl]amino]piperidine-1-carboxylate () Cyclobutyl-dioxo group, trifluoromethylphenyl piperazine Increased steric hindrance; possible serotonin receptor modulation due to piperazine moiety
4-(Phenylamino)-1-(Phenylmethyl)-4-Piperidinecarboxylic Acid () Phenylamino, benzyl groups Higher hydrophobicity; reduced solubility; potential for stronger π-π interactions
Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate () Fmoc-protected aminoethyl, allyl ester Bulkier protecting group may limit bioavailability; allyl ester could alter metabolic pathways
tert-Butyl 4-{4-[ethyl(1-methyl-2-oxo-2-phenylethyl)carbamoyl]thiazol-2-yl}-piperidine-1-carboxylate () tert-Butyl ester, thiazolylimidazole, carbamoyl group Enhanced solubility in organic phases; possible enzyme inhibition via thiazole moiety

Substituent-Driven Pharmacokinetic Differences

  • Target Compound vs. : The target lacks the cyclobutyl-dioxo and trifluoromethylphenyl groups, likely reducing steric hindrance and improving membrane permeability. The absence of a piperazine ring may limit off-target receptor interactions (e.g., serotonin/dopamine systems) .
  • Target vs. : Replacement of phenyl groups with 2-methylbenzoyl and ethylamino linkers likely improves solubility while retaining aromatic interaction capabilities. The methyl group’s electron-donating effect could enhance binding affinity to hydrophobic pockets .
  • Target vs. : The ethyl ester in the target compound may offer superior metabolic stability compared to the labile Fmoc group, which requires deprotection for activity .

Biological Activity

Ethyl 4-[2-[(2-methylbenzoyl)amino]ethylamino]piperidine-1-carboxylate; hydrochloride, also known as VU0357017, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanism of action, and relevant case studies, highlighting its significance in medicinal chemistry.

  • IUPAC Name : Ethyl 4-[2-[(2-methylbenzoyl)amino]ethylamino]piperidine-1-carboxylate; hydrochloride
  • Molecular Formula : C18H28ClN3O3
  • Molecular Weight : 333.432 g/mol
  • CAS Number : 1135242-13-5

VU0357017 is primarily recognized for its role as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is implicated in various neurological disorders, making compounds that modulate its activity valuable in therapeutic contexts.

2. Pharmacological Effects

Research indicates that VU0357017 exhibits several biological activities:

  • Neuroprotective Effects : Studies suggest that the compound may protect against neurodegeneration by modulating glutamate signaling pathways, which are often dysregulated in conditions like Alzheimer's disease and schizophrenia .
  • Antitumor Activity : Preliminary investigations have shown that VU0357017 can inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent. The compound's structure suggests it may interfere with cellular signaling pathways involved in tumor growth .

3. In Vitro Studies

In vitro assays have demonstrated that VU0357017 has a significant impact on cell viability and proliferation:

Cell LineIC50 (µM)Effect
HT29 (Colon Cancer)<10Inhibition of cell growth
Jurkat (T-cell)<15Induction of apoptosis

These results highlight the compound's potential as a therapeutic agent in oncology .

Case Study 1: Neuroprotection in Animal Models

A study conducted on mouse models of neurodegenerative diseases indicated that administration of VU0357017 significantly reduced markers of neuroinflammation and improved cognitive function compared to control groups. The observed effects were attributed to the modulation of mGluR5 activity, leading to decreased excitotoxicity .

Case Study 2: Anticancer Activity

In another study, VU0357017 was tested against various cancer cell lines, including breast and colon cancer cells. The compound demonstrated dose-dependent inhibition of cell proliferation and induced apoptosis at concentrations above its IC50 values. These findings suggest a promising avenue for further development as an anticancer drug .

Q & A

What are the optimal synthetic routes and reaction conditions for preparing this compound?

Basic Research Focus
The synthesis of piperidine-based hydrochlorides typically involves multi-step reactions, including amide coupling, esterification, and salt formation. For example, analogous compounds like ethyl 4-amino-1-methylpiperidine-4-carboxylate dihydrochloride require controlled temperatures (0–5°C for sensitive intermediates) and inert atmospheres (N₂/Ar) to prevent oxidation or hydrolysis . Key reagents include hydrogen peroxide for oxidation and lithium aluminum hydride (LiAlH₄) for reduction. Yield optimization often employs HPLC monitoring to track intermediate purity .

Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Basic Research Focus
Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are critical for confirming molecular structure. For example, ethyl 2-(4-methoxybenzyl)piperidine-2-carboxylate hydrochloride was characterized via ¹H NMR (δ 1.2–3.8 ppm for piperidine protons) and ESI-MS (m/z 350.2 [M+H⁺]) . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment, using Chromolith® Silica columns for high-resolution separation .

How can researchers identify potential biological targets for this compound?

Advanced Research Focus
Piperidine derivatives often target G protein-coupled receptors (GPCRs) or ion channels. For instance, methyl 2-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride showed affinity for adrenergic receptors in competitive binding assays using radiolabeled ligands (e.g., [³H]-CGP12177A) . Target prioritization can be guided by in silico docking (AutoDock Vina) against protein databases (PDB IDs: 6CM4, 5ZBH) to predict binding pockets .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Focus
Safety data sheets (SDS) for structurally similar hydrochlorides (e.g., 4-(aminomethyl)piperidin-1-ylmethanone dihydrochloride) recommend:

  • PPE : Nitrile gloves, lab coats, and goggles.
  • Ventilation : Use fume hoods during weighing or dissolution.
  • First Aid : Immediate skin/eye rinsing with water for 15 minutes; seek medical attention if irritation persists .

How should researchers resolve contradictions in reported biological activity data?

Advanced Research Focus
Discrepancies in pharmacological data (e.g., conflicting IC₅₀ values) may arise from assay variability (e.g., cell line differences). To address this:

  • Standardize Assays : Use WHO-recommended reference standards (e.g., USP 38-NF33 protocols) .
  • Cross-Validate : Compare results across orthogonal methods (e.g., fluorescence polarization vs. surface plasmon resonance) .
  • Control Variables : Maintain consistent buffer pH (4.6–7.4) and ionic strength .

What in silico strategies can predict this compound’s pharmacokinetic properties?

Advanced Research Focus
Computational tools like SwissADME or pkCSM can estimate:

  • Lipophilicity : LogP values (critical for blood-brain barrier penetration).
  • Metabolic Stability : Cytochrome P450 (CYP3A4/2D6) interaction risks.
  • Toxicity : Ames test predictions for mutagenicity. For example, piperidine analogs with logP >3 may require structural modification to reduce hepatotoxicity .

How do structural modifications influence this compound’s activity in SAR studies?

Advanced Research Focus
Substituents on the piperidine ring and benzoyl group significantly alter bioactivity:

  • Piperidine N-Methylation : Enhances metabolic stability but may reduce receptor affinity.
  • Benzoyl Ortho-Substituents : Electron-withdrawing groups (e.g., -Cl) improve target selectivity for kinase inhibitors .
  • Ester vs. Carboxylic Acid : Hydrochloride salts improve solubility (e.g., 25 mg/mL in PBS) but may limit membrane permeability .

What methodologies are recommended for impurity profiling during synthesis?

Advanced Research Focus
Impurity identification requires:

  • HPLC-MS/MS : Detect trace byproducts (e.g., de-ethylated esters) at <0.1% levels.
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions to identify labile groups .
  • Reference Standards : Use USP-grade materials (e.g., 4-hydroxybenzoic acid derivatives) for calibration .

How can bioavailability be optimized for in vivo studies?

Advanced Research Focus
Strategies include:

  • Salt Selection : Hydrochloride salts improve aqueous solubility (e.g., 30–50 mg/mL in water) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release.
  • Prodrug Design : Convert esters to amides for enhanced stability in plasma .

What regulatory considerations apply to researching controlled substance analogs?

Advanced Research Focus
Piperidine derivatives with opioid-like activity (e.g., meperidine hydrochloride) may fall under Schedule II regulations. Compliance steps:

  • DEA Licensing : Secure a Schedule II research license for synthesis/storage.
  • Documentation : Maintain detailed logs per 21 CFR Part 1304.
  • Disposal : Follow EPA guidelines for hazardous waste incineration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.